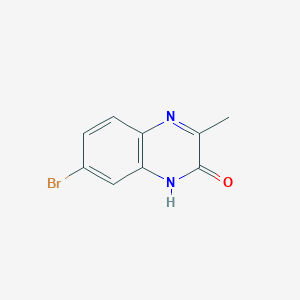

6-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-4H-1,3-benzodioxine

描述

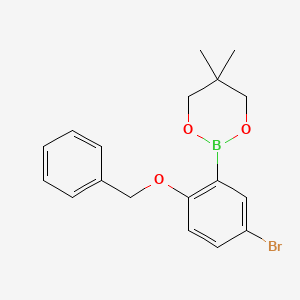

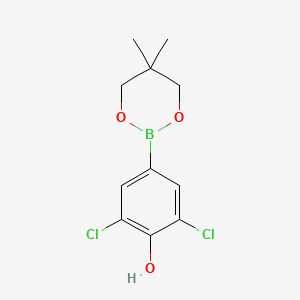

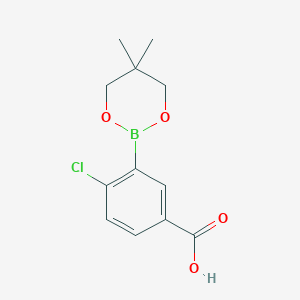

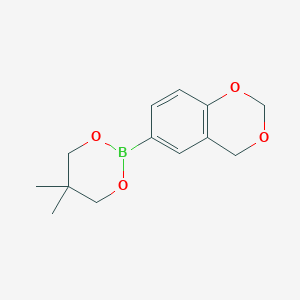

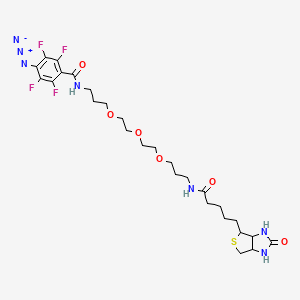

Compounds with a 1,3,2-dioxaborinan-2-yl group, such as 2-Chloro-6-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile and 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)isoquinoline , are known. They typically contain a boron atom bonded to two oxygen atoms and a carbon atom, forming a cyclic structure. The carbon atom is often part of a larger aromatic ring structure .

Molecular Structure Analysis

The molecular structure of these compounds typically includes a boron atom bonded to two oxygen atoms and a carbon atom, forming a cyclic structure. This structure is often attached to a larger aromatic ring structure .Physical And Chemical Properties Analysis

These compounds often appear as solids under normal conditions . Their exact physical and chemical properties, such as melting point, boiling point, and solubility, can vary depending on their exact structure .科学研究应用

6-MDB is a versatile compound that has been studied for its potential applications in a variety of scientific research areas. It has been used in the study of enzyme inhibition, DNA binding, and protein-protein interactions. It has also been studied for its potential applications in the fields of biochemistry, physiology, and drug design.

作用机制

Target of Action

The primary target of this compound, also known as 2-(4H-Benzo[d][1,3]dioxin-6-yl)-5,5-dimethyl-1,3,2-dioxaborinane, is Hormone-Sensitive Lipase (HSL) . HSL plays a crucial role in the breakdown of stored fats or lipids (lipolysis) in the body’s adipose tissue.

Mode of Action

This compound acts as an inhibitor of HSL . It interacts with HSL, preventing it from breaking down stored fats. This interaction and the resulting inhibition of lipolysis can lead to changes in the body’s energy metabolism.

Biochemical Pathways

The inhibition of HSL affects the lipolysis pathway . Under normal conditions, HSL breaks down stored triglycerides into free fatty acids, which are then released into the bloodstream and used for energy. By inhibiting HSL, this compound reduces the availability of free fatty acids for energy production, potentially leading to changes in energy metabolism.

Result of Action

The molecular and cellular effects of this compound’s action would primarily be a decrease in the breakdown of stored fats due to the inhibition of HSL . This could lead to changes in energy metabolism at the cellular level and potentially impact various physiological processes that depend on energy derived from fat metabolism.

Action Environment

Environmental factors such as temperature, pH, and the presence of other molecules can influence the compound’s action, efficacy, and stability For instance, certain conditions may affect the compound’s structure and, consequently, its ability to interact with HSL.

: 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzoic Acid Ethyl Ester is a boronic acid ester derivative that inhibits HSL (hormone-sensitive lipase). It has been a subject of interest in numerous scientific research applications.

实验室实验的优点和局限性

The advantages of using 6-MDB in laboratory experiments include its low cost, its availability, and its stability. In addition, the compound is relatively non-toxic and has a low molecular weight, making it easy to handle and store. However, 6-MDB does have some limitations, including its low solubility in water and its limited solubility in organic solvents.

未来方向

There are a number of potential future directions for research on 6-MDB. These include the study of its potential applications in drug design, its effects on gene expression and enzyme inhibition, and its potential applications in the treatment of certain diseases. In addition, further research could be conducted to investigate the compound’s biochemical and physiological effects, as well as its advantages and limitations for laboratory experiments.

合成方法

6-MDB can be synthesized through a two-step process. The first step involves the reaction of a 5,5-dimethyl-1,3,2-dioxaborinan-2-yl group with a benzodioxine ring in the presence of an acid catalyst such as sulfuric acid. This reaction produces the desired 6-MDB product. The second step involves the purification of the 6-MDB product through recrystallization.

安全和危害

属性

IUPAC Name |

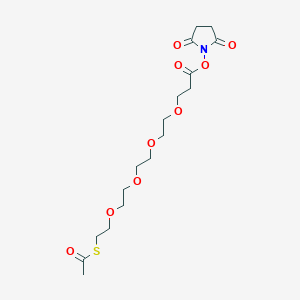

2-(4H-1,3-benzodioxin-6-yl)-5,5-dimethyl-1,3,2-dioxaborinane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17BO4/c1-13(2)7-17-14(18-8-13)11-3-4-12-10(5-11)6-15-9-16-12/h3-5H,6-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJUBQYAKLDTEGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OCC(CO1)(C)C)C2=CC3=C(C=C2)OCOC3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601188825 | |

| Record name | 6-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-4H-1,3-benzodioxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601188825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1548827-74-2 | |

| Record name | 6-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-4H-1,3-benzodioxin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1548827-74-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-4H-1,3-benzodioxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601188825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![alpha-[3-(o-Pyridyldisulfido)propanoylamido]-omega-succinimidyl ester 24(ethylene glycol)](/img/structure/B6363045.png)

![Maleinimido-PEG(4)-[PEG(4)-OMe]3](/img/structure/B6363049.png)